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molecular formula C10H15N3O4S B8787391 N-(2-Dimethylamino-ethyl)-3-nitro-benzenesulfonamide

N-(2-Dimethylamino-ethyl)-3-nitro-benzenesulfonamide

Cat. No. B8787391
M. Wt: 273.31 g/mol
InChI Key: QITKYWWYSBNNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265122B2

Procedure details

A solution of 3 (0.8 g) in ethanol (10 mL) was subjected to catalytic hydrogenation (10% Pd/C, Degussa, 0.8 g, 3 drops of AcOH, 1 atm.) overnight. To work up, the solids were filtered the filtrate was dried under vacuum to afford 4 as a solid (0.71 g) which was used in the next step without further purification.
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][NH:5][S:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1)(=[O:8])=[O:7]>C(O)C.CC(O)=O.[Pd]>[NH2:15][C:11]1[CH:10]=[C:9]([S:6]([NH:5][CH2:4][CH2:3][N:2]([CH3:18])[CH3:1])(=[O:8])=[O:7])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(CCNS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.8 g
Type
catalyst
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered the filtrate
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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